molecular formula C14H12O2 B14433227 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one CAS No. 80707-08-0

4-(naphthalen-2-yl)dihydrofuran-2(3H)-one

Cat. No.: B14433227
CAS No.: 80707-08-0
M. Wt: 212.24 g/mol
InChI Key: MCSPOKJCIYWFBT-UHFFFAOYSA-N
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Description

4-(naphthalen-2-yl)dihydrofuran-2(3H)-one is an organic compound that features a dihydrofuran ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with dihydrofuran intermediates in the presence of catalysts such as Lewis acids. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(naphthalen-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(naphthalen-2-yl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(naphthalen-2-yl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

4-(naphthalen-2-yl)dihydrofuran-2(3H)-one can be compared with other similar compounds, such as:

  • 2-(naphthalen-1-yl)dihydrofuran-3(2H)-one
  • 3-(naphthalen-2-yl)dihydrofuran-2(3H)-one

These compounds share structural similarities but differ in the position of the naphthalene moiety and the dihydrofuran ring. The unique positioning in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

80707-08-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-naphthalen-2-yloxolan-2-one

InChI

InChI=1S/C14H12O2/c15-14-8-13(9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2

InChI Key

MCSPOKJCIYWFBT-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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